2-[3-(ethylsulfanyl)phenyl]acetic acid
Overview
Description
2-[3-(ethylsulfanyl)phenyl]acetic acid is an organic compound that belongs to the class of phenylacetic acids It features a phenyl ring substituted with an ethylthio group at the third position and an acetic acid moiety at the second position
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(3-(Ethylthio)phenyl)acetic acid may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that indole derivatives, which share structural similarities with this compound, can influence a variety of biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
Based on the known biological activities of structurally similar compounds, it can be hypothesized that this compound may exert a range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(ethylsulfanyl)phenyl]acetic acid typically involves the introduction of the ethylthio group to a phenylacetic acid derivative. One common method is the reaction of 3-bromo-phenylacetic acid with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the ethylthio group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(ethylsulfanyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenylacetic acid derivatives.
Scientific Research Applications
2-[3-(ethylsulfanyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Lacks the ethylthio group, making it less hydrophobic.
2-(3-(Methylthio)phenyl)acetic acid: Similar structure but with a methylthio group instead of an ethylthio group.
2-(3-(Ethylthio)phenyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of an acetic acid moiety.
Uniqueness
2-[3-(ethylsulfanyl)phenyl]acetic acid is unique due to the presence of the ethylthio group, which can enhance its hydrophobicity and influence its interaction with biological targets
Biological Activity
2-[3-(Ethylsulfanyl)phenyl]acetic acid, with the CAS number 139988-04-8, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an ethylsulfanyl group attached to a phenylacetic acid backbone, which contributes to its distinct chemical reactivity. The presence of the ethylsulfanyl substituent is believed to enhance its interaction with biological targets, potentially leading to various therapeutic effects.
Synthesis
The synthesis of this compound can be achieved through several methods. A common approach involves the alkylation of phenylacetic acid derivatives with ethyl sulfide under basic conditions. The reaction typically yields the desired compound with moderate to high purity.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases .
- Antimicrobial Activity : There is evidence supporting its efficacy against various microbial strains, indicating potential use as an antimicrobial agent .
- Analgesic Effects : Some studies have reported analgesic properties, suggesting its use in pain management therapies .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammatory and pain pathways. The ethylsulfanyl group may enhance binding affinity to these targets, thereby amplifying its biological activity.
Case Studies and Research Findings
- Anti-inflammatory Study : In a controlled trial, this compound was administered to animal models exhibiting signs of inflammation. Results indicated significant reductions in inflammatory markers compared to control groups, suggesting a potent anti-inflammatory effect .
- Antimicrobial Testing : A series of in vitro assays demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antimicrobial agents, indicating superior efficacy .
- Analgesic Efficacy : In pain models using rodents, administration of the compound resulted in a marked decrease in pain responses compared to placebo groups. The analgesic effects were comparable to those observed with conventional analgesics like ibuprofen .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Biological Activity | Notable Effects |
---|---|---|---|
2-Phenylacetic Acid | Phenylacetic | Anti-inflammatory | Moderate efficacy |
2-(Ethylthio)phenylacetic Acid | Ethylthio derivative | Antimicrobial | High potency against bacteria |
2-(Methylthio)phenylacetic Acid | Methylthio derivative | Analgesic | Comparable to traditional analgesics |
Properties
IUPAC Name |
2-(3-ethylsulfanylphenyl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-2-13-9-5-3-4-8(6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNSIAMNVFIXRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139988-04-8 | |
Record name | 2-[3-(ethylsulfanyl)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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